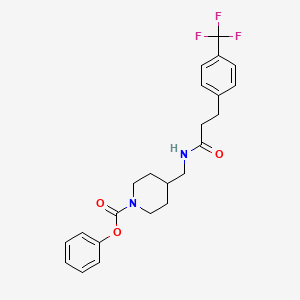

![molecular formula C13H19N5O2 B2651660 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034374-96-2](/img/structure/B2651660.png)

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(2-methoxyethyl)amine is a chemical compound with the linear formula (CH3OCH2CH2)2NH . It’s used in scientific research and has various applications .

Molecular Structure Analysis

The molecular structure of bis(2-methoxyethyl)amine, a part of your compound, is CH3OCH2CH2)2NH .Physical And Chemical Properties Analysis

Bis(2-methoxyethyl)amine has a molecular weight of 133.19, and its physical form is liquid. It has a refractive index of n20/D 1.419 (lit.), a boiling point of 170-172 °C (lit.), and a density of 0.902 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

A study by Noguchi et al. (2003) describes the stereoselective synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, highlighting the essential role of conjugated azomethine ylides in the process. This research emphasizes the importance of stereoselective generation and cyclization of these ylides for pyrroline-ring formation, relevant to the synthesis of compounds like 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine (Noguchi et al., 2003).

Antioxidant Agents

Research by Vartale et al. (2016) on the synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives as antioxidant agents suggests that compounds structurally similar to this compound could have potential as antioxidants. This study highlights the reactivity of these compounds with various nucleophiles, which is significant for their potential biological activity (Vartale et al., 2016).

Antimicrobial Activity

A study by Vartale et al. (2013) focused on the synthesis and antimicrobial activity of pyrimido[2,1-b]pyrimido[4,5-b]quinoline derivatives, closely related to the compound . This research underscores the significance of such compounds in developing antimicrobial agents, given their structural complexity and potential biological interactions (Vartale et al., 2013).

Organic Chemistry Synthesis

Carvalho et al. (2007) provide insights into the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines, highlighting the nucleophilic attack and cyclization processes vital for constructing the pyrimidine ring structure found in compounds like this compound. This research contributes to the understanding of organic synthesis mechanisms relevant to the development of such compounds (Carvalho et al., 2007).

Aza-Wittig Reaction

The research by Ding et al. (2005) on the synthesis of tetrahydrobenzothieno pyrimidin-4(3H)-ones using the aza-Wittig reaction provides insights into the synthetic strategies applicable to compounds like this compound. Their method includes reacting imino-phosphorane with isocyanate, demonstrating a key reaction pathway in the synthesis of such compounds (Ding et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-imino-N,8-bis(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-19-7-5-15-12-10-3-4-11(14)18(6-8-20-2)13(10)17-9-16-12/h3-4,9,14H,5-8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERIVUQJSVIYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C2C=CC(=N)N(C2=NC=N1)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

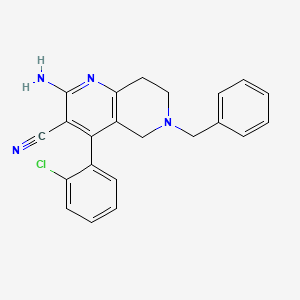

![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)

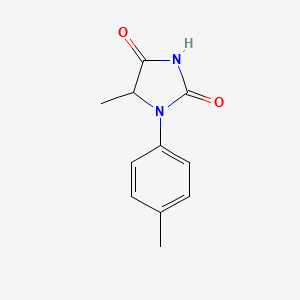

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate](/img/structure/B2651582.png)

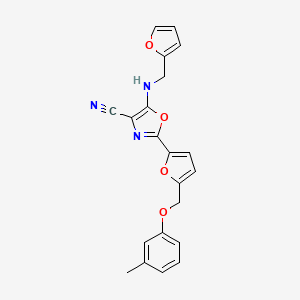

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)

![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)

![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)

![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2651595.png)

![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)

![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)

![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)